5-Benzoylpentanoic acid
Overview
Description
It is a white to almost white crystalline powder with a melting point of 76-78°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzoylpentanoic acid can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of valeric acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzoylpentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoylpentanoic acids depending on the nucleophile used.
Scientific Research Applications
5-Benzoylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzoylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylvaleric acid
- 6-Phenylhexanoic acid
- Ethyl 6-oxo-6-phenylhexanoate
Uniqueness
5-Benzoylpentanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its benzoyl group and pentanoic acid chain provide distinct reactivity and properties compared to similar compounds .
Biological Activity
5-Benzoylpentanoic acid is an organic compound with the chemical formula C₁₃H₁₂O₂ and a CAS number of 4144-62-1. This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and cellular metabolism. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pentanoic acid chain substituted with a benzoyl group at the 5-position. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 204.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 4144-62-1 |
Anti-Proliferative Effects
Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Specifically, it has been shown to inhibit the growth of MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cells.
The proposed mechanism for the anti-proliferative effects of this compound involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). This inhibition leads to alterations in cellular morphology and metabolism, shifting cells from lipid-based to glucose-based energy sources, which is crucial for cancer cell survival and proliferation .
Case Studies
-
Study on Thieno[2,3-b]pyridine Derivatives :
A study evaluated various thieno[2,3-b]pyridine analogues, including those containing benzoyl moieties similar to this compound. The results indicated that compounds with a benzoyl group exhibited IC₅₀ values ranging from 120 nM to 350 nM against MDA-MB-231 and HCT116 cells, demonstrating a strong correlation between structural modifications and increased anti-proliferative activity . -
Histone Deacetylase Inhibition :
Another relevant study indicated that derivatives of benzoyl compounds could act as inhibitors of histone deacetylase (HDAC), which is involved in regulating gene expression related to cell proliferation and survival. This suggests that this compound may also influence epigenetic mechanisms contributing to its biological activity .
Efficacy in Cell Lines
The efficacy of this compound was assessed using various assays:
- Thymidine Incorporation Assay : This assay revealed that several benzoyl derivatives significantly inhibited thymidine incorporation in HCT116 cells by over 85%, indicating potent anti-proliferative properties .
- Cell Morphology Changes : Treatment with this compound resulted in observable changes in cell morphology, such as membrane blebbing, which are indicative of apoptosis .
Properties
IUPAC Name |
6-oxo-6-phenylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMSTCGCMIJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194356 | |
Record name | delta-Benzoylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4144-62-1 | |
Record name | 5-Benzoylvaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Benzoylvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4144-62-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | delta-Benzoylvaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-oxo-6-phenylhexanoic acid (also known as 5-benzoylpentanoic acid) in the context of biphenyl degradation?
A: 6-oxo-6-phenylhexanoic acid is a key intermediate in the newly proposed metabolic pathway for the degradation of biphenyl and related compounds. Research suggests that it is generated from 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) through enzymatic transformations. [, ] This pathway highlights a new route for the breakdown of biphenyl, a significant environmental pollutant.
Q2: The provided research mentions a "HOPDA reducing enzyme." What role does this enzyme play in the metabolic pathway, and how was 6-oxo-6-phenylhexanoic acid implicated in this process?
A: The HOPDA reducing enzyme is crucial for converting HOPDA to downstream metabolites. Specifically, the research identified an isozyme, HOPDA reducing enzyme III, that selectively reduces a specific double bond within the HOPDA molecule. [] While the papers don't directly link this enzyme's action to the formation of 6-oxo-6-phenylhexanoic acid, they demonstrate the enzymatic transformations occurring within this pathway, ultimately leading to the formation of various breakdown products, including 6-oxo-6-phenylhexanoic acid. [, ]
Q3: One study mentions the co-crystal structure of 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis with 6-oxo-6-phenylhexanoic acid. [] What is the significance of this finding?
A: Although the abstract lacks details, the co-crystallization of 6-oxo-6-phenylhexanoic acid with 3-hydroxydecanoyl-(acyl carrier protein) dehydratase from Yersinia pestis suggests a potential interaction between this enzyme and the compound. [] Further research is needed to understand the nature and implications of this interaction. This finding could point towards a broader role of 6-oxo-6-phenylhexanoic acid in bacterial metabolism or potentially as a starting point for the development of novel antimicrobial agents.
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